molecular formula C17H28N6O3 B5592312 2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

Numéro de catalogue B5592312
Poids moléculaire: 364.4 g/mol
Clé InChI: GVUASMVMZGUICQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spirocyclic compounds, like “2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one,” are notable for their presence in various naturally occurring molecules and their broad range of pharmaceutical and biological activities. These compounds are often synthesized to explore their potential applications in different fields of chemistry and medicine.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves base-promoted [5+1] double Michael addition reactions. For instance, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization was developed, showcasing the compound's synthesis versatility (Islam et al., 2017).

Applications De Recherche Scientifique

Chiral Separation and Configuration Determination

Spirocyclic compounds, including variations like 2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one, are notable for their potential applications in pharmaceuticals. They serve as active ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. A study by Liang et al. (2008) focused on synthesizing and separating enantiomers of spiro compounds, highlighting their pharmaceutical relevance (Liang, Guo, Liu, & Wei, 2008).

CCR8 Antagonists for Treating Respiratory Diseases

Spiro compounds like the one are also being explored as CCR8 antagonists. These compounds are considered useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis, as discussed by Norman (2007) (Norman, 2007).

Antihypertensive Activity

Research into similar spiro compounds has identified their potential as antihypertensive agents. Caroon et al. (1981) studied a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive properties, indicating a potential area of application for related spiro compounds (Caroon et al., 1981).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Aggarwal et al. (2014) discuss the synthesis of diazaspiro compounds through a catalyst-free method, which can be crucial in developing efficient and sustainable production methods for pharmaceuticals and other applications (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and Solvatochromic Analysis

Another area of research is the photophysical behavior of diazaspiro compounds. Aggarwal and Khurana (2015) explored this aspect, providing insights into the properties that could be relevant in optical applications and molecular electronics (Aggarwal & Khurana, 2015).

Propriétés

IUPAC Name

2-(3-methoxypropyl)-8-[3-(tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-26-11-3-9-22-13-17(7-4-15(22)24)6-2-8-21(12-17)16(25)5-10-23-14-18-19-20-23/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUASMVMZGUICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCCN(C2)C(=O)CCN3C=NN=N3)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.